N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341658
InChI: InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25)
SMILES:
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

CAS No.:

Cat. No.: VC16341658

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide -

Specification

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide
Standard InChI InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25)
Standard InChI Key ILEYVOBLJLOPAR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₁H₂₃N₃O₃S; molecular weight: 397.5 g/mol) integrates a 1,3-thiazine ring fused with a carboxamide group at position 6. The thiazine core is substituted at position 2 with a (4-methoxybenzyl)amino group and at position 4 with an oxo moiety. The N-(3,5-dimethylphenyl) group further enhances steric and electronic complexity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₃S
Molecular Weight397.5 g/mol
IUPAC NameN-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The presence of electron-donating methoxy and methyl groups influences solubility and reactivity, favoring interactions with hydrophobic biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often beginning with the condensation of thiourea derivatives with α,β-unsaturated ketones. A representative route involves:

  • Thiazine Ring Formation: Cyclocondensation of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea under basic conditions generates the thiazine scaffold .

  • Carboxamide Introduction: Coupling the thiazine intermediate with 3,5-dimethylphenyl isocyanate in the presence of a coupling agent (e.g., HATU) yields the carboxamide derivative.

  • Functionalization: The (4-methoxybenzyl)amino group is introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium .

Yield Optimization

Reaction parameters critically impact yields:

  • Temperature: 60–80°C for cyclocondensation.

  • Catalysts: Triethylamine or DMAP improves amidation efficiency.

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, aromatic H), 4.32 (s, NH), 3.78 (s, OCH₃), 2.25 (s, CH₃).

  • ¹³C NMR: 172.8 ppm (C=O), 161.2 ppm (thiazine C2), 55.1 ppm (OCH₃).

Mass Spectrometry

  • LC–MS: m/z 398.1 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) inhibit MCF7 breast cancer cells (IC₅₀: 12.4 µM) via apoptosis induction . Molecular docking suggests that the carboxamide group binds to ATP pockets in kinase domains, impairing signal transduction .

Molecular Docking and Target Prediction

GlcN-6-P Synthase Inhibition

Docking studies (Schrödinger Suite) indicate that the compound binds to the active site of Candida albicans GlcN-6-P synthase (PDB: 1JXA) with a docking score of −9.2 kcal/mol. Key interactions include hydrogen bonds with Asp483 and hydrophobic contacts with Val326 .

Kinase Targets

The compound’s planar structure favors interactions with ERα (estrogen receptor alpha), potentially explaining antiproliferative effects in hormone-responsive cancers .

Comparative Analysis with Related Derivatives

Table 2: Activity Comparison

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target CompoundPendingPending
4-(2,5-Dichlorothienyl)-1,3-thiazole 8–32
N-(4-Bromophenyl)thiazol-2-yl 12.4

Structural modifications, such as chloro or bromo substituents, enhance bioactivity but may reduce solubility .

Future Research Directions

  • In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity.

  • Structural Analog Synthesis: Introduce fluorinated groups to improve blood-brain barrier penetration.

  • Target Validation: CRISPR-Cas9 knockout studies to confirm enzyme targets.

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